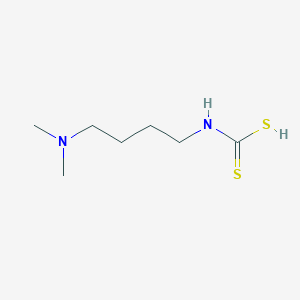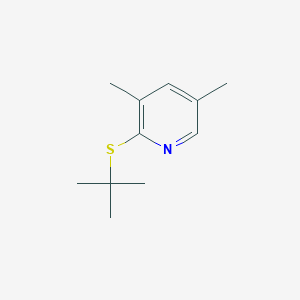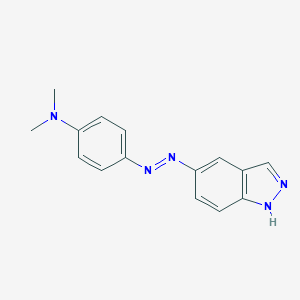
5-Dimethylaminophenylazoindazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Dimethylaminophenylazoindazole, also known as DAPI, is a fluorescent stain that is commonly used in biological research to label DNA. It is a small molecule that binds specifically to the minor groove of double-stranded DNA and emits blue fluorescence upon excitation with ultraviolet light. DAPI is widely used in various applications, including cell imaging, flow cytometry, and fluorescence microscopy.
Mechanism of Action
The mechanism of action of 5-Dimethylaminophenylazoindazole involves the specific binding of the molecule to the minor groove of double-stranded DNA. The binding of 5-Dimethylaminophenylazoindazole induces a conformational change in the DNA molecule, resulting in the emission of blue fluorescence upon excitation with ultraviolet light.
Biochemical and physiological effects:
5-Dimethylaminophenylazoindazole is a relatively safe compound and does not have any significant biochemical or physiological effects on cells. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that 5-Dimethylaminophenylazoindazole is a potent mutagen and should be handled with care in the laboratory.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-Dimethylaminophenylazoindazole in lab experiments is its ability to specifically label DNA. 5-Dimethylaminophenylazoindazole is a highly sensitive stain and can detect even small amounts of DNA. Additionally, 5-Dimethylaminophenylazoindazole is relatively easy to use and can be incorporated into various experimental protocols.
However, there are also some limitations to using 5-Dimethylaminophenylazoindazole in lab experiments. One of the main limitations is its specificity for DNA. 5-Dimethylaminophenylazoindazole cannot be used to label other cellular structures, such as proteins or lipids. Additionally, 5-Dimethylaminophenylazoindazole is not suitable for live cell imaging, as it requires fixation and permeabilization of cells prior to staining.
Future Directions
There are several future directions for the use of 5-Dimethylaminophenylazoindazole in scientific research. One area of interest is the development of new fluorescent dyes that can specifically label other cellular structures. Additionally, there is ongoing research into the use of 5-Dimethylaminophenylazoindazole in combination with other fluorescent dyes to label multiple structures within cells. Finally, there is ongoing research into the development of new imaging techniques that can be used to visualize 5-Dimethylaminophenylazoindazole-labeled DNA in vivo.
Synthesis Methods
The synthesis of 5-Dimethylaminophenylazoindazole involves the reaction of 5-dimethylaminophenylazo-2-hydroxybenzimidazole with sulfuric acid. The resulting compound is then treated with sodium hydroxide to yield the final product. The overall synthesis process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
5-Dimethylaminophenylazoindazole is widely used in scientific research as a fluorescent stain for DNA labeling. It is commonly used in cell imaging and fluorescence microscopy to visualize the nucleus of cells. 5-Dimethylaminophenylazoindazole can also be used in flow cytometry to analyze the DNA content of cells. Additionally, 5-Dimethylaminophenylazoindazole can be used in combination with other fluorescent dyes to label specific structures within cells.
properties
CAS RN |
17309-86-3 |
|---|---|
Product Name |
5-Dimethylaminophenylazoindazole |
Molecular Formula |
C15H15N5 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
4-(1H-indazol-5-yldiazenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C15H15N5/c1-20(2)14-6-3-12(4-7-14)17-18-13-5-8-15-11(9-13)10-16-19-15/h3-10H,1-2H3,(H,16,19) |
InChI Key |
URZDYTSUBPMDNZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)NN=C3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)NN=C3 |
synonyms |
5-dimethylaminophenylazoindazole 5I-DAB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







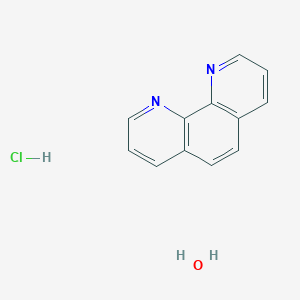

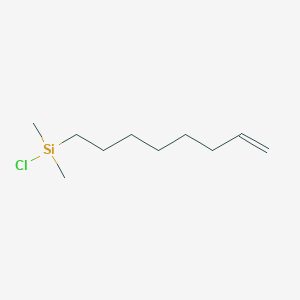
![Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester](/img/structure/B101125.png)
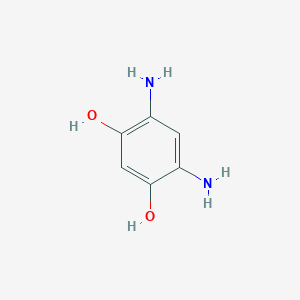
![Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B101134.png)

